Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869919
InChI: InChI=1S/C14H21N3O4/c1-2-20-14(19)12-10-16(8-9-21-12)6-7-17-5-3-4-11(15)13(17)18/h3-5,12H,2,6-10,15H2,1H3
SMILES:
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol

Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate

CAS No.:

Cat. No.: VC17869919

Molecular Formula: C14H21N3O4

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate -

Specification

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
IUPAC Name ethyl 4-[2-(3-amino-2-oxopyridin-1-yl)ethyl]morpholine-2-carboxylate
Standard InChI InChI=1S/C14H21N3O4/c1-2-20-14(19)12-10-16(8-9-21-12)6-7-17-5-3-4-11(15)13(17)18/h3-5,12H,2,6-10,15H2,1H3
Standard InChI Key HDQLCAHQEZIVQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CN(CCO1)CCN2C=CC=C(C2=O)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

Ethyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-2-carboxylate consists of three distinct components:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom.

  • Pyridinone derivative: A 3-amino-2-oxopyridin-1(2H)-yl group, which introduces a lactam ring with an amino substituent.

  • Ethyl ester: A carboxylate group esterified with ethanol.

The compound’s IUPAC name, ethyl 4-[2-(3-amino-2-oxopyridin-1-yl)ethyl]morpholine-2-carboxylate, reflects its substituent arrangement. Its canonical SMILES representation is CCOC(=O)C1CN(CCO1)CCN2C=CC=C(C2=O)N, illustrating connectivity between the morpholine, ethyl ester, and pyridinone groups .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H20N3O4\text{C}_{14}\text{H}_{20}\text{N}_3\text{O}_4
Molecular Weight295.33 g/mol
Hydrogen Bond Donors2 (NH and CONH)
Hydrogen Bond Acceptors5 (ester O, morpholine O, lactam O, pyridinone O)
Rotatable Bonds7

Physicochemical Behavior

While experimental data on solubility, melting point, and stability remain limited, computational predictions suggest moderate hydrophilicity due to the morpholine oxygen and pyridinone lactam. The ethyl ester group may enhance membrane permeability, a critical factor in drug design .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound’s synthesis involves multi-step organic reactions, typically beginning with the functionalization of morpholine and pyridinone precursors. A plausible route includes:

  • Morpholine Functionalization: Alkylation of morpholine-2-carboxylic acid with 2-chloroethylamine to introduce the ethylamine side chain .

  • Pyridinone Synthesis: Cyclization of 3-aminopyridine derivatives with carbonylating agents to form the 2-oxopyridin-1(2H)-yl group .

  • Coupling Reaction: Linking the morpholine-ethylamine intermediate to the pyridinone via nucleophilic substitution or amide bond formation .

  • Esterification: Reaction with ethanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) to form the ethyl ester .

Key Reaction Considerations:

  • Protecting groups (e.g., Boc for amines) may be required to prevent side reactions .

  • Catalysts like palladium or copper complexes could enhance coupling efficiency .

Research Findings and Biological Relevance

Enzyme Interaction Studies

Preliminary studies on structurally analogous compounds suggest potential interactions with kinases and phosphodiesterases. The morpholine ring’s oxygen may coordinate with Mg²⁺ ions in enzyme active sites, while the pyridinone lactam could mimic nucleotide bases . For example, Patent WO2012142671A1 highlights morpholine carboxylates as modulators of inflammatory pathways, potentially through PDE4 inhibition .

Applications in Medicinal Chemistry

Targeted Protein Degradation

As a potential PROTAC component, this compound could link an E3 ubiquitin ligase (e.g., VHL) to SOS1, enabling selective ubiquitination and proteasomal degradation . Compared to traditional inhibitors, PROTACs offer catalytic action and reduced drug resistance .

Anti-Inflammatory Agents

Morpholine derivatives are known to inhibit PDE4 and COX-2, suggesting applications in treating conditions like rheumatoid arthritis . The pyridinone moiety’s hydrogen-bonding capacity may enhance target affinity.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison

CompoundKey FeaturesBiological Activity
Ethyl 6-Oxo-5-[2-[pyridin-4-ylmethylamino]-thiazol-4-yl]-pyridine-3-carboxylateThiazole-pyridine hybridAntiviral, antimicrobial
Ethyl 5-[2-[benzylamino]-pyridin-4-yl]-1h-pyridine-3-carboxylic acidBenzylamine substituentKinase inhibition
SOS1 Degrader (EP4328219A1)PROTAC linker with E3 ligase ligandAnticancer (Ras pathway)

Future Directions and Challenges

Pharmacokinetic Optimization

Improving bioavailability through prodrug strategies (e.g., replacing the ethyl ester with a phosphonate) could enhance therapeutic efficacy .

Target Validation

Detailed in vitro and in vivo studies are needed to confirm SOS1 degradation efficacy and off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator